1-(Dimethylamino)pyrrole
Overview
Description
1-(Dimethylamino)pyrrole: is a heterocyclic compound with the molecular formula C6H10N2 . It is a derivative of pyrrole, where the hydrogen atom at the nitrogen position is replaced by a dimethylamino group.
Mechanism of Action
Target of Action
1-(Dimethylamino)pyrrole is a pyrrole monomer . It can be polymerized to form electroactive polymers . These polymers have been proposed as candidates for molecular flat-band magnets .
Mode of Action
The compound interacts with its targets through a process of electrochemical polymerization . This process involves the transfer of electrons, leading to changes in the chemical structure of the target .
Biochemical Pathways
It’s known that the compound plays a role in the formation of electroactive polymers . These polymers can interact with various biochemical pathways, potentially influencing cellular processes.
Result of Action
The primary result of the action of this compound is the formation of electroactive polymers . These polymers have potential applications in various fields, including the development of molecular flat-band magnets .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the polymerization process can be affected by factors such as temperature, pH, and the presence of other chemicals
Biochemical Analysis
Biochemical Properties
1-(Dimethylamino)pyrrole plays a significant role in biochemical reactions, particularly in the formation of electroactive polymers. It can be polymerized electrochemically or through simple chemical polymerization methods . In biochemical contexts, this compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. The interactions between this compound and biomolecules are primarily based on its ability to form stable complexes and modify the activity of target enzymes .
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, potentially altering the behavior of cells in response to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, this compound has been shown to inhibit certain enzymes involved in metabolic processes, leading to changes in the flux of metabolites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic efficiency . At higher doses, this compound can become toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes . Studies in animal models have shown that there is a threshold beyond which the compound’s effects become detrimental, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic flux . For instance, this compound has been shown to interact with enzymes in the pyrrole biosynthesis pathway, altering the levels of intermediate metabolites and impacting the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for certain biomolecules . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes depending on its localization .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-(Dimethylamino)pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be carried out in various solvents, including water and organic solvents .
Industrial Production Methods:
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
1-(Dimethylamino)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogens, sulfonyl chlorides, benzoyl chloride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives.
Scientific Research Applications
1-(Dimethylamino)pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be polymerized to form electroactive polymers, which are used in the development of electronic devices and sensors.
Medicinal Chemistry: It is explored for its potential biological activities, including antifungal and anticancer properties.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the dimethylamino group.
N-Methylpyrrole: A derivative with a single methyl group attached to the nitrogen atom.
1-Phenylpyrrole: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness:
1-(Dimethylamino)pyrrole is unique due to the presence of the dimethylamino group, which significantly alters its electronic properties and reactivity compared to other pyrrole derivatives. This makes it particularly useful in applications requiring enhanced nucleophilicity and stability .
Properties
IUPAC Name |
N,N-dimethylpyrrol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-7(2)8-5-3-4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOORJGVSPXCZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341506 | |
Record name | 1-(Dimethylamino)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78307-76-3 | |
Record name | 1-(Dimethylamino)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Dimethylamino)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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